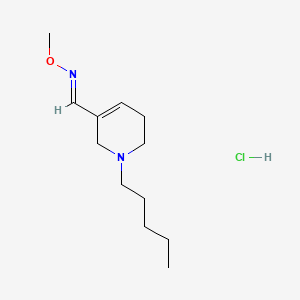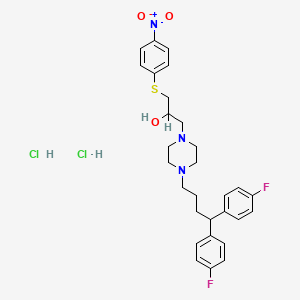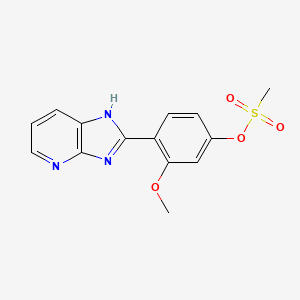
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester) is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a phenol group, an imidazo[4,5-b]pyridine moiety, and a methanesulfonate ester group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves the use of 2,3-diaminopyridine as a starting material. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group. For example, 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine can be used as precursors . The reaction conditions often involve boiling in ethanol with carbon disulfide to introduce sulfur at position 2 of the imidazo[4,5-b]pyridine ring .
Industrial Production Methods
Industrial production methods for these compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of phase transfer catalysis and solid-liquid reaction conditions can also be employed to isolate regioisomers and achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester) can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The methanesulfonate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of the nitro group can produce amines .
Scientific Research Applications
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, imidazo[4,5-b]pyridine derivatives are known to act as kinase inhibitors, which can interfere with cell signaling pathways involved in cancer progression . Additionally, these compounds can modulate the activity of GABA A receptors, contributing to their potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Another class of imidazopyridine derivatives with similar biological activities.
Imidazo[1,5-a]pyridine: Known for their use as GABA A receptor agonists.
Imidazo[1,2-a]pyridine: Includes drugs like zolimidine and ambien.
Uniqueness
Phenol, 4-(1H-imidazo(4,5-b)pyridin-2-yl)-3-methoxy-, methanesulfonate (ester) is unique due to its specific substitution pattern and the presence of the methanesulfonate ester group, which can influence its reactivity and biological activity. This compound’s ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable subject of study in medicinal chemistry .
Properties
CAS No. |
89454-21-7 |
|---|---|
Molecular Formula |
C14H13N3O4S |
Molecular Weight |
319.34 g/mol |
IUPAC Name |
[4-(1H-imidazo[4,5-b]pyridin-2-yl)-3-methoxyphenyl] methanesulfonate |
InChI |
InChI=1S/C14H13N3O4S/c1-20-12-8-9(21-22(2,18)19)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17) |
InChI Key |
DMKNGXHLCBNJKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OS(=O)(=O)C)C2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


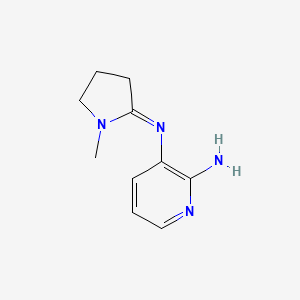
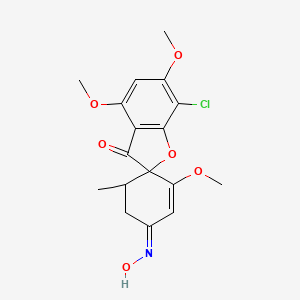

![3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride](/img/structure/B12765374.png)
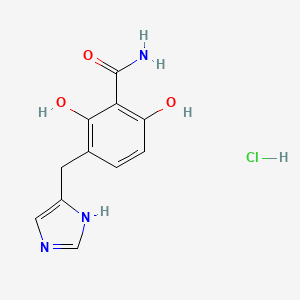
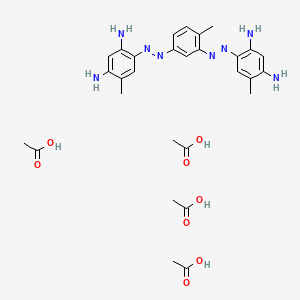
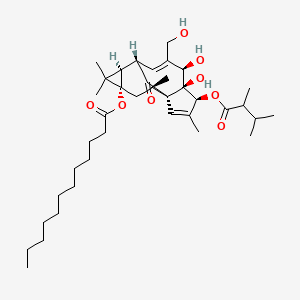


![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)
